5-Iodo-2-(trifluoromethyl)-1H-indole
Description
5-Iodo-2-(trifluoromethyl)-1H-indole is a halogenated indole derivative characterized by an iodine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position of the indole scaffold. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules and natural products. The iodine substituent introduces steric bulk and electron-withdrawing effects, which can influence binding affinity and metabolic stability . The -CF₃ group enhances lipophilicity and resistance to oxidative metabolism, often improving pharmacokinetic profiles .
Properties
Molecular Formula |
C9H5F3IN |
|---|---|
Molecular Weight |
311.04 g/mol |
IUPAC Name |
5-iodo-2-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C9H5F3IN/c10-9(11,12)8-4-5-3-6(13)1-2-7(5)14-8/h1-4,14H |
InChI Key |
CZKJUYIXWLEURO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)C=C(N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-(trifluoromethyl)-1H-indole can be achieved through several methods. One common approach involves the iodination of 2-(trifluoromethyl)-1H-indole using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 5-Iodo-2-(trifluoromethyl)-1H-indole often involves large-scale iodination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-2-(trifluoromethyl)-1H-indole .
Scientific Research Applications
5-Iodo-2-(trifluoromethyl)-1H-indole is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Iodo-2-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Analysis :
- Iodine vs. Fluorine : The iodine atom in 5-Iodo-2-(trifluoromethyl)-1H-indole increases molecular weight (333.1 g/mol for the ethyl carboxylate analogue ) compared to fluorine-substituted indoles. Iodine’s polarizability may enhance binding to hydrophobic pockets, while fluorine’s electronegativity improves metabolic stability .
- Trifluoromethyl Positioning : The 2-CF₃ group in the target compound may sterically hinder metabolic enzymes, reducing degradation compared to 3-CF₃ analogues .
Pharmacological and Metabolic Profiles
Anticancer and Radiosensitization Potential
- 5-Iodo-2'-deoxyuridine (IUdR) : A thymidine analogue with radiosensitizing properties. At 100–120 mg/kg, it showed tumor inhibition but caused stomatitis and leukopenia .
- IPdR (5-Iodo-2-pyrimidinone-2'-deoxyribose): A prodrug of IUdR with a 1.5-fold higher therapeutic index due to selective conversion to IUdR in tumors, minimizing toxicity .
Serotonin Receptor Modulation
- 5-Arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles: Exhibit nanomolar affinity for 5-HT₆ receptors, with (R)-enantiomers acting as full agonists . The -CF₃ group in the target compound could similarly enhance receptor binding through hydrophobic interactions.
Comparison :
- The target compound’s synthesis likely requires specialized halogenation conditions for iodine incorporation, contrasting with simpler methylation/fluorination in analogues .
Physicochemical Properties
| Compound | logP (Predicted) | Solubility | Molecular Weight |
|---|---|---|---|
| 5-Iodo-2-(trifluoromethyl)-1H-indole | ~3.5 | Low (DMSO-soluble) | 311.1 g/mol |
| 5-Fluoro-1-methyl-1H-indole | ~2.8 | Moderate | 149.2 g/mol |
| 5-Amino-1H-indole | ~1.2 | High (aqueous) | 132.2 g/mol |
Analysis :
- The -CF₃ and iodine groups in the target compound increase logP compared to amino- or methyl-substituted indoles, favoring membrane permeability but limiting aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
